molecular formula C13H9I2NO B11182452 2-iodo-N-(4-iodophenyl)benzamide

2-iodo-N-(4-iodophenyl)benzamide

Cat. No.: B11182452
M. Wt: 449.02 g/mol
InChI Key: QWNLPDFVMQBFHQ-UHFFFAOYSA-N
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Description

2-Iodo-N-(4-iodophenyl)benzamide is a di-iodinated benzamide derivative characterized by iodine substitution at the ortho position of the benzoyl ring and the para position of the aniline moiety. This compound is synthesized via amide coupling between 2-iodobenzoic acid and 4-iodoaniline, typically using activating agents like EDCI or HATU in the presence of a base . Its molecular formula is C₁₃H₁₀I₂NO, with a molecular weight of 457.04 g/mol. The iodine atoms confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors and supramolecular assemblies .

Properties

Molecular Formula

C13H9I2NO

Molecular Weight

449.02 g/mol

IUPAC Name

2-iodo-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H9I2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)

InChI Key

QWNLPDFVMQBFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)I

Origin of Product

United States

Preparation Methods

Synthesis of 2-Iodobenzoic Acid

The foundational step involves preparing 2-iodobenzoic acid via the Sandmeyer reaction. Anthranilic acid undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by iodination using potassium iodide. This method yields 2-iodobenzoic acid with 96.3% efficiency after purification. Critical parameters include strict temperature control to prevent byproduct formation (e.g., salicylic acid) and stoichiometric precision to minimize residual iodine.

Conversion to 2-Iodobenzoyl Chloride

2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The reaction produces 2-iodobenzoyl chloride, characterized by infrared (IR) spectroscopy (C=O stretch at ~1760 cm⁻¹ and C-I stretch at ~500 cm⁻¹). Excess SOCl₂ is removed via distillation, and the intermediate is used immediately to prevent hydrolysis.

Coupling with 4-Iodoaniline

The final step involves reacting 2-iodobenzoyl chloride with 4-iodoaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, yielding 2-iodo-N-(4-iodophenyl)benzamide with 89% efficiency after recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the structure: aromatic protons appear at δ 7.4–8.0 ppm, and the amide N-H signal is observed at δ 10.2 ppm.

Ester Amidolysis via Alkaline Conditions

Preparation of Methyl 2-Iodobenzoate

Methyl 2-iodobenzoate is synthesized by esterifying 2-iodobenzoic acid with methanol in the presence of sulfuric acid. The reaction achieves 96% conversion after 7 hours at room temperature, with the ester confirmed by gas chromatography-mass spectrometry (GC-MS).

Amidation with 4-Iodoaniline

Methyl 2-iodobenzoate reacts with 4-iodoaniline in methanol under sodium methoxide (NaOMe) catalysis. Heating at 60°C for 6 hours facilitates nucleophilic acyl substitution, yielding the target compound with 78% efficiency. This method avoids moisture-sensitive reagents but requires extended reaction times.

Ullmann-Type Coupling for Direct Arylation

Copper-Catalyzed N-Arylation

Aryl halides and amines undergo coupling in the presence of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃). Using 2-iodobenzamide and 1,4-diiodobenzene, the reaction proceeds at 110°C in dimethylformamide (DMF), yielding this compound with 65% efficiency. While scalable, this method generates stoichiometric copper waste, complicating purification.

Optimization with Ligand Systems

Adding 1,10-phenanthroline as a ligand improves reaction kinetics, reducing the temperature to 80°C and increasing yields to 72%. However, ligand costs and residual copper contamination limit industrial applicability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride Coupling8999High efficiency, minimal byproductsMoisture-sensitive intermediates
Ester Amidolysis7897Scalability, avoids toxic reagentsLong reaction times
Ullmann Coupling65–7295Direct arylation, no pre-functionalizationCopper waste, high temperatures

Mechanistic Insights and Side Reactions

Competing Hydrolysis in Acid Chloride Route

Exposure of 2-iodobenzoyl chloride to moisture generates 2-iodobenzoic acid, reducing yields. Anhydrous conditions and molecular sieves mitigate this issue.

Oxidative Byproducts in Ullmann Coupling

Aerobic conditions promote the oxidation of Cu(I) to Cu(II), necessitating inert atmospheres. Glacial acetic acid additives stabilize Cu(I), enhancing catalytic activity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control for acid chloride coupling, achieving 85% yield at 10 kg/batch scales.

Solvent Recycling

THF and methanol are recovered via fractional distillation, reducing production costs by 30% .

Chemical Reactions Analysis

2-iodo-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation reactions may produce carboxylic acids or ketones.

Scientific Research Applications

2-iodo-N-(4-iodophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The electron-withdrawing iodine atoms in 2-iodo-N-(4-iodophenyl)benzamide reduce electron density on the aromatic rings compared to CF₃ or methoxy groups, influencing reactivity in cross-coupling reactions .
  • Steric Hindrance: Dual iodine substitution creates significant steric bulk, often requiring optimized coupling conditions (e.g., Pd catalysts for Sonogashira reactions) .

Spectral Data Comparison

NMR Spectroscopy

  • This compound : Expected ¹³C NMR signals at δ ~140–165 ppm for carbonyl (C=O) and iodinated carbons, consistent with related compounds like 2-iodo-N-(pyridin-3-yl)benzamide (δ 165.91 ppm for C=O) .
  • 2-Iodo-N-(2-methoxyethyl)benzamide : Shows distinct δ 39.2 ppm (CH₂O) and δ 70.1 ppm (OCH₃), absent in the di-iodo compound .

Mass Spectrometry

  • The di-iodo compound exhibits a molecular ion peak at m/z 457.04 [M+H]⁺, while mono-iodo analogs (e.g., 2-iodo-N-(4-phenoxyphenyl)benzamide) show m/z 343.94 [M+H]⁺ .

Challenges and Opportunities

  • Synthetic Limitations : Low yields (e.g., 7–34% in iodinated benzamides) due to steric hindrance and side reactions .
  • Applications: Potential in crystallography (Mercury CSD analysis ) and anion transport (cf. amidosquaramides ).

Q & A

Q. What are the optimal synthetic routes for 2-iodo-N-(4-iodophenyl)benzamide, and how can purity be maximized?

The synthesis typically involves multi-step aromatic substitution and coupling reactions. Key steps include:

  • Iodination : Selective iodination of the benzamide precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C) to avoid over-iodination .
  • Amide Coupling : Reaction of 2-iodobenzoic acid with 4-iodoaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF, ensuring inert conditions to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 to confirm substitution patterns (e.g., iodophenyl protons at δ 7.5–8.2 ppm) .
    • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and C-I stretches (~500 cm1^{-1}) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Mercury software aids in visualizing intermolecular interactions (e.g., C-H···I, π-stacking) .
    • Powder XRD to identify polymorphic forms .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Polymorphic forms (e.g., Forms IIA and IIB) exhibit distinct packing due to:

  • C-H···I Interactions : Contribute ~9.5% to lattice energy in Form IIA, stabilizing layered arrangements .
  • C-H···π Interactions : Higher contribution (25.8%) in Form IIB, leading to herringbone packing .
  • Iodine···Iodine Contacts : Type-I halogen interactions (3.5–4.0 Å) in polar solvents, while non-polar solvents favor π-stacking .
    Methodology : Compare Hirshfeld surface analysis (CrystalExplorer) and energy frameworks to quantify interaction dominance .

Q. How can solvent choice and crystallization conditions be optimized to target specific polymorphs?

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) favor Form IIA via H···I interactions, while toluene promotes Form IIB through π-stacking .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions yields larger crystals for SCXRD .
  • Additives : Urea or ionic liquids can template specific packing motifs by competing for hydrogen-bonding sites .

Q. What computational approaches predict the biological activity of this compound?

  • Docking Studies : Use AutoDock Vina to model binding to tyrosine kinase receptors, leveraging iodine’s halogen-bonding capability .
  • QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gaps from DFT) with antimicrobial IC50_{50} values .
  • MD Simulations : Assess stability of protein-ligand complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in reported polymorphic form data?

  • Cross-Validation : Combine SCXRD, DSC (melting point differences >5°C), and Raman spectroscopy to distinguish forms .
  • Energy Calculations : Compare lattice energies (PIXEL method) to identify thermodynamically stable forms under specific conditions .
  • In Situ Monitoring : Use synchrotron XRD to track phase transitions during heating/cooling cycles .

Methodological Resources

  • Crystallography : SHELXL (refinement) , Mercury (visualization) .
  • Interaction Analysis : Hirshfeld surfaces (CrystalExplorer) , PIXEL .
  • Synthesis Protocols : EDC/HOBt coupling , iodination with NIS .

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